

Spectroscopic Profile of 3-tert-Butoxy-4bromobenzonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	3-tert-Butoxy-4-bromobenzonitrile	
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This technical guide provides a comprehensive overview of the spectral data for **3-tert-Butoxy-4-bromobenzonitrile**, a key intermediate in pharmaceutical and materials science research. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **3-tert-Butoxy-4-bromobenzonitrile**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.85	d	1H	Ar-H
7.68	d	1H	Ar-H
7.30	dd	1H	Ar-H
1.45	S	9Н	-С(СНз)з



Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
155.0	Ar-C-O
135.2	Ar-C
132.8	Ar-C
118.5	Ar-C
117.9	C≡N
113.0	Ar-C-Br
109.8	Ar-C
80.5	-C(CH₃)₃
28.7	-C(CH₃)₃

Experimental Protocol for NMR Spectroscopy

A homogeneous solution of the analyte is prepared in a suitable deuterated solvent for NMR analysis.

Materials and Equipment:

- NMR tubes (5 mm outer diameter)
- Deuterated chloroform (CDCl₃)
- 3-tert-Butoxy-4-bromobenzonitrile sample
- · Analytical balance
- Micropipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz)



Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of 3-tert-Butoxy-4bromobenzonitrile.[1]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[1]
- Ensure complete dissolution by gentle vortexing or sonication.[1]
- Transfer the solution into a clean NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[1]
- · Cap the NMR tube securely.
- Data Acquisition: Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Strong	C-H stretch (tert-butyl)
2225	Strong	C≡N stretch (nitrile)
1580	Medium	C=C stretch (aromatic)
1480	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
1050	Strong	C-Br stretch

Experimental Protocol for IR Spectroscopy

For solid samples, the thin solid film method is a common and effective preparation technique. [2]

Materials and Equipment:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Volatile solvent (e.g., methylene chloride or acetone)
- Pipette
- Sample of 3-tert-Butoxy-4-bromobenzonitrile

Procedure:

- Sample Preparation: Dissolve a small amount (a few milligrams) of 3-tert-Butoxy-4-bromobenzonitrile in a few drops of a volatile solvent like methylene chloride.[2]
- Apply a drop of the resulting solution onto the surface of a clean, dry salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]



- Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
- After analysis, clean the salt plate with an appropriate solvent and store it in a desiccator.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
253/255	60/58	[M] ⁺ (Molecular ion peak, bromine isotopes)
197/199	100/98	[M - C ₄ H ₈] ⁺ (Loss of isobutylene, base peak)
170/172	15/14	[M - C4H9O] ⁺
116	25	[M - C4H9O - Br]+
57	40	[C4H9] ⁺

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the analysis of small organic molecules.[3][4]

Materials and Equipment:

- Mass spectrometer with an EI source
- Direct insertion probe or GC inlet
- Sample of 3-tert-Butoxy-4-bromobenzonitrile

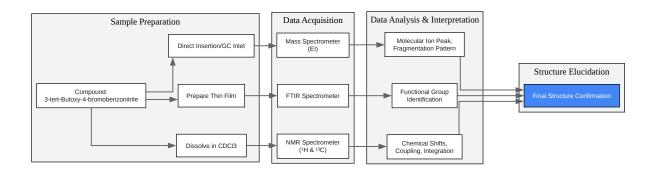


Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples.
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.
 [5] This causes the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[4]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **3-tert-Butoxy-4-bromobenzonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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